molecular formula C19H21F3N2O3 B5334789 2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide

2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide

Cat. No.: B5334789
M. Wt: 382.4 g/mol
InChI Key: KJBXVVFJTLWZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. It is a kinase inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway, which is involved in the regulation of B-cell development and function.

Mechanism of Action

2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide acts as a potent inhibitor of BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in B-cell activation and proliferation. This compound also inhibits the activation of other kinases involved in B-cell signaling, such as AKT and ERK, which may contribute to its therapeutic efficacy.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been shown to have anti-inflammatory effects in models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide is its specificity for BTK, which may reduce the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential toxicity, particularly in the liver and kidney. Further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Future Directions

There are several future directions for the development of 2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide as a therapeutic agent. One potential application is in the treatment of B-cell malignancies, such as CLL and MCL, where this compound has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases and inflammatory disorders, where this compound has shown anti-inflammatory effects. Further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as to identify potential biomarkers for patient selection and monitoring of treatment response.

Synthesis Methods

2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound involves the reaction of 3-(trifluoromethyl)phenol with 2-bromo-3-chloropyridine, followed by the coupling of the resulting intermediate with the amine group of 2-amino-2-methylpropan-1-ol. The resulting intermediate is then treated with isopropyl chloroformate to yield this compound.

Scientific Research Applications

2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results as a potent inhibitor of BTK, which is a key regulator of B-cell receptor signaling. This compound has also been shown to inhibit the activation of other kinases involved in B-cell signaling, such as AKT and ERK, which may contribute to its therapeutic efficacy.

Properties

IUPAC Name

2-propan-2-yloxy-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-12(2)26-13(3)17(25)24-11-14-6-5-9-23-18(14)27-16-8-4-7-15(10-16)19(20,21)22/h4-10,12-13H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBXVVFJTLWZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)C(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.